4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with appropriate precursors under controlled conditions to form the desired quinoxalinone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional functional groups, while reduction can lead to the formation of simpler quinoxalinone compounds .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzoyl chloride
- 3,5-bis(trifluoromethyl)benzoic acid
- 3,5-bis(trifluoromethyl)benzyl bromide
Uniqueness
4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one is unique due to its specific quinoxalinone core structure combined with the trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2O2/c1-2-14-16(28)26-13-5-3-4-6-15(13)27(14)17(29)10-7-11(18(20,21)22)9-12(8-10)19(23,24)25/h3-9,14H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGGJZAEJRLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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